1-(Cyclopropyl)-3-(2-phenylacetyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

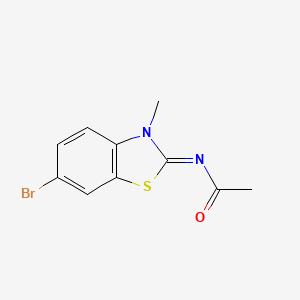

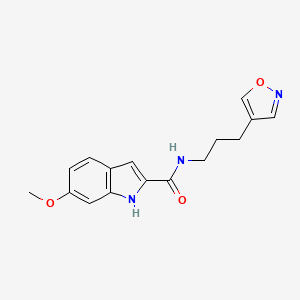

1-(Cyclopropyl)-3-(2-phenylacetyl)thiourea is a thiourea derivative with a cyclopropyl group and a phenacyl group attached to the thiourea core. The phenacyl group consists of a phenyl group connected to an acyl group (Figure 1) .

Synthesis Analysis

Several methods exist for synthesizing thioureas. One approach involves the condensation of amines with carbon disulfide in an aqueous medium, leading to symmetrical and unsymmetrical substituted thiourea derivatives. This protocol works well with aliphatic primary amines, yielding various di- and trisubstituted thiourea derivatives .

Molecular Structure Analysis

The molecular formula of 1-(Cyclopropyl)-3-(2-phenylacetyl)thiourea is C~14~H~14~N~2~O~2~S . It contains a cyclopropyl group, a phenacyl group, and a thiourea moiety. The phenacyl group is attached to the thiourea core, contributing to its overall structure .

Chemical Reactions Analysis

1-(Cyclopropyl)-3-(2-phenylacetyl)thiourea can participate in various chemical reactions, including thioacylation reactions with nucleophiles such as amines, alcohols, and thiols. These reactions yield a series of thiocarbonyl compounds with good chemical selectivity and functional group tolerance .

Applications De Recherche Scientifique

Synthesis of Symmetrical and Unsymmetrical Thiourea Derivatives

Thioureas are a class of organic compounds with wide applications in various fields of chemistry. The compound “1-(Cyclopropyl)-3-(2-phenylacetyl)thiourea” can be used to synthesize both symmetrical and unsymmetrical thiourea derivatives. This is achieved through a condensation reaction between amines and carbon disulfide in an aqueous medium, which is an efficient method for producing these derivatives .

Development of Chiral Thiourea Catalysts

Chiral thiourea catalysts are important in asymmetric synthesis, which is a key area in the production of pharmaceuticals. The compound can be utilized in the synthesis of chiral thiourea catalysts, which can then be employed to induce stereoselectivity in chemical reactions .

Creation of Thiocarbonyl Compounds

“1-(Cyclopropyl)-3-(2-phenylacetyl)thiourea” can act as a thioacylating agent, which is useful in the preparation of various thiocarbonyl compounds. These compounds have applications in the synthesis of pharmaceuticals and agrochemicals due to their biological activity .

Synthesis of Guanidines

Guanidines are another class of organic compounds with significant biological activity. They can be synthesized from thioureas, and “1-(Cyclopropyl)-3-(2-phenylacetyl)thiourea” can serve as a precursor in the synthesis of disubstituted and trisubstituted guanidines, as well as aromatic guanidines .

Production of Oxazolidinethiones

Oxazolidinethiones are heterocyclic compounds that have potential applications in medicinal chemistry. The compound can be used in the synthesis of oxazolidinethiones, including chiral variants that can serve as auxiliaries in asymmetric synthesis .

Chemical Selectivity in Organic Synthesis

The compound can be used to achieve chemical selectivity in organic synthesis. When activated with certain reagents, it can selectively thioacylate nucleophiles such as amines, alcohols, and thiols, which is a valuable trait in the synthesis of complex molecules .

Orientations Futures

Propriétés

IUPAC Name |

N-(cyclopropylcarbamothioyl)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c15-11(8-9-4-2-1-3-5-9)14-12(16)13-10-6-7-10/h1-5,10H,6-8H2,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNDYCGUKYWDKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=S)NC(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropyl)-3-(2-phenylacetyl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formic acid](/img/structure/B2906090.png)

![N-(4-bromophenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2906091.png)

![4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride](/img/structure/B2906097.png)

![3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine;dihydrochloride](/img/structure/B2906102.png)

![Tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2906103.png)

![5-Tert-butoxycarbonyl-7-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2906104.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2906108.png)

![1-(5-chloro-2,4-dimethoxyphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2906110.png)